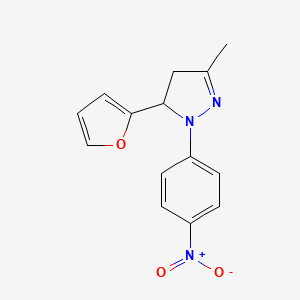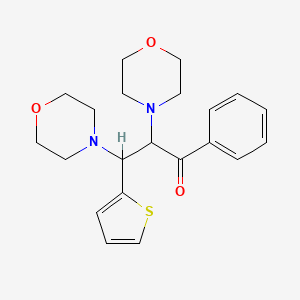
5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and pyrazole rings likely contribute significantly to the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Furan and pyrazole rings are known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the nitro group could make the compound more reactive .
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids, which are structurally similar to the compound , have emerged as a new, promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis . A fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, one of the most potent candidates in the series, has been analyzed .
Tuberculosis Treatment
These compounds have potential applications in the treatment of Tuberculosis (TB), which is currently the second leading cause of death from a single infectious agent . The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has been impacting clinical outcomes in recent years .
Iron Acquisition Inhibitors
The compounds can act as inhibitors of the salicylate synthase MbtI from M. tuberculosis (Mtb) . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mtb .
Fluorescent Materials
Organic fluorescent materials, which can be developed from compounds similar to the one , have attracted extensive interests due to their wide applications . These materials can exhibit dramatic absorption/fluorescence dual-mode color changes induced by water and zinc ions .
Inkless Rewritable Paper
By employing these organic fluorescent materials as an imaging layer and water as an ink, an eco-friendly inkless rewritable paper can be developed . This shows great potential application in anti-counterfeiting and information security .
Colorimetric/Fluorescent Dual-Channel Sensor
These compounds can serve as a colorimetric/fluorescent dual-channel sensor for Zn2+ ions with high sensitivity, high selectivity, fast response time, and low detection limit .
Sensing of Zn2+ in Living Cells
These compounds display low cytotoxicity and have been successfully applied for sensing of Zn2+ in living cells .
Mecanismo De Acción
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as potential therapeutics targeting iron acquisition in mycobacterial species . They interact with a protein target known as MbtI from Mycobacterium tuberculosis .
Mode of Action
Similar compounds have been found to interfere with iron homeostasis in mycobacteria . They achieve this by inhibiting the salicylate synthase MbtI, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .
Biochemical Pathways
The compound likely affects the biochemical pathways related to iron acquisition in mycobacteria . By inhibiting the salicylate synthase MbtI, it disrupts the production of siderophores that are essential for the bacteria to acquire iron . This metal acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Result of Action
By inference from similar compounds, it can be suggested that the compound’s action could lead to a disruption in the iron homeostasis of mycobacteria, thereby inhibiting their growth and proliferation .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(furan-2-yl)-5-methyl-2-(4-nitrophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIYWLDEOSHKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)
![6-benzyl-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6423281.png)

![9-(2-hydroxy-3-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6423292.png)
![2-methyl-1-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423299.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423307.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6423326.png)
![2-[2-({4-amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B6423342.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423358.png)
![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)
![2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B6423370.png)
![12-(2-methylbutan-2-yl)-3-(morpholin-4-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6423371.png)
![N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide](/img/structure/B6423380.png)
![7-bromo-1-(3-methoxyphenyl)-2-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423385.png)